molecular formula C₁₂H₁₆N₄O₅S B1154108 Tazobactam Ethyl Ester

Tazobactam Ethyl Ester

Cat. No.: B1154108
M. Wt: 328.34
Attention: For research use only. Not for human or veterinary use.
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Description

Tazobactam Ethyl Ester is a chemically modified derivative of Tazobactam, a well-characterized β-lactamase inhibitor. Tazobactam itself is a penam sulfone that acts as a mechanism-based, irreversible inactivator of Class A β-lactamase enzymes . These enzymes are produced by bacteria to confer resistance to β-lactam antibiotics, such as penicillins. The mechanism of action involves the active serine residue of the β-lactamase attacking the β-lactam ring of Tazobactam, leading to the formation of a stable, acyl-enzyme complex that permanently deactivates the resistance enzyme . This action synergizes with co-administered β-lactam antibiotics, restoring their efficacy against resistant bacterial strains. The ethyl ester modification is a common prodrug strategy in medicinal chemistry, often employed to mask polar carboxylic acid groups, which can improve a compound's cell membrane permeability and alter its pharmacokinetic profile . As such, this compound is a compound of significant interest in pharmaceutical research for the development and testing of novel antibiotic combinations and for studying bacterial resistance mechanisms. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

Molecular Formula

C₁₂H₁₆N₄O₅S

Molecular Weight

328.34

Synonyms

(2S,3S,5R)-Ethyl 3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-Dioxide

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Tazobactam Ethyl Ester

Advanced Synthetic Methodologies for the Core Structure of Tazobactam (B1681243) Ethyl Ester

The synthesis of the tazobactam ethyl ester core, a penam (B1241934) sulfone, involves intricate chemical transformations. Researchers have developed various strategies to construct this bicyclic system with the desired stereochemistry and functional groups.

Total Synthesis Pathways and Chemical Precursors

The total synthesis of tazobactam and its esters often commences from readily available chiral precursors. A common starting material is 6-aminopenicillanic acid (6-APA), a fermentation product that provides the basic penam nucleus. patsnap.comgoogle.com Another key precursor is (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester, which is commercially available. scholarsresearchlibrary.com

One established synthetic route involves the following key transformations:

Esterification and Oxidation: The initial steps often involve the protection of the carboxylic acid group as an ester, for instance, a diphenylmethyl ester, followed by oxidation of the sulfur atom. patsnap.comscholarsresearchlibrary.com

Ring Opening and Functionalization: The thiazolidine (B150603) ring can be opened to allow for the introduction of the C-2 side chain. scholarsresearchlibrary.com

Azide (B81097) Formation and Cycloaddition: An azidomethyl group is introduced, which then undergoes a [3+2] cycloaddition reaction with an appropriate acetylene (B1199291) derivative to form the 1,2,3-triazole ring. scholarsresearchlibrary.comevitachem.com

Final Oxidation and Deprotection: The sulfide (B99878) is oxidized to a sulfone, and the protecting group on the carboxylic acid is removed to yield tazobactam. scholarsresearchlibrary.comevitachem.com For the ethyl ester, the final deprotection step would be omitted or replaced with a transesterification reaction.

An alternative pathway starts from 6,6-dihydropenam sulfoxide (B87167) acid diphenylmethyl ester. google.comgoogle.com This route involves thermal cracking and chloromethylation, followed by oxidation and reaction with sodium azide to form the azidomethyl intermediate. google.comgoogle.com This intermediate then undergoes cyclization and deprotection. google.comgoogle.com

PrecursorKey IntermediatesReferences
6-Aminopenicillanic Acid (6-APA)6,6-dihydropenam sulfoxide acid diphenylmethyl ester, 2β-chloromethyl penicillanic acid diphenylmethyl ester, 2β-azidomethyl penicillanic acid diphenylmethyl ester-1,1-dioxide patsnap.comgoogle.comgoogle.com
(2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl esterAzetidinonedisulfide diphenylmethyl ester, Chloromethylpenam diphenylmethyl ester, Azidomethylpenam diphenylmethyl ester scholarsresearchlibrary.com

Regioselective and Stereoselective Synthetic Approaches

Controlling the stereochemistry at the C-2 and C-3 positions of the penam ring is paramount for the biological activity of tazobactam. The desired stereoisomer is (2S, 3S). google.com

The use of chiral auxiliaries and catalysts is a key strategy to induce stereoselectivity. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are applicable. Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. rsc.org

For instance, in the synthesis of related β-lactams, chiral auxiliaries derived from readily available chiral pool materials like amino acids have been employed. rsc.orgresearchgate.net Asymmetric induction can also be achieved using chiral catalysts, such as transition metal complexes with chiral ligands. rsc.orgnih.gov Palladium-catalyzed asymmetric allylic alkylation is a powerful method for setting stereocenters and has been used to access enantioenriched cyclic sulfones, a motif present in tazobactam. nih.govacs.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. rsc.org For tazobactam, this involves controlling the formation of the tetrasubstituted α-sulfonyl stereogenic center. nih.govacs.org

TechniqueDescriptionKey Reagents/CatalystsReferences
Chiral Pool SynthesisUtilizes inexpensive, naturally occurring chiral molecules as starting materials.Amino acids, sugars rsc.org
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.e.g., Evans auxiliaries rsc.orgresearchgate.net
Chiral CatalystsA small amount of a chiral catalyst is used to generate a large amount of a chiral product.Palladium complexes with chiral ligands (e.g., (R,R)-DACH-naphthyl ligand) nih.govacs.org
Enantioselective Aldol (B89426) ReactionAn aldol reaction that preferentially forms one enantiomer.Chiral catalysts or auxiliaries researchgate.net

Evaluation of Novel Protecting Group Strategies for Ester Functionality

The carboxylic acid group of the penam nucleus is typically protected as an ester during synthesis to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable under various reaction conditions and easily removable at a late stage of the synthesis. organic-chemistry.org

Commonly used protecting groups for the carboxylic acid in tazobactam synthesis include the diphenylmethyl (benzhydryl) and p-methoxybenzyl esters. scholarsresearchlibrary.comresearchgate.net The diphenylmethyl group is often removed by hydrogenolysis using a palladium on charcoal catalyst. scholarsresearchlibrary.comevitachem.com

The ethyl ester of tazobactam itself can be considered a protected form of tazobactam. The selection of an ethyl group over other protecting groups might be influenced by factors such as the desired solubility properties of the intermediate or the specific conditions required for subsequent reaction steps. The removal of an ethyl ester typically requires acidic or basic hydrolysis. libretexts.org

Orthogonal protecting group strategies are particularly valuable in complex syntheses. organic-chemistry.org This involves using multiple protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a silyl (B83357) ether protecting a hydroxyl group can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ester is cleaved by hydrogenolysis. libretexts.org

Protecting GroupTypical Removal ConditionsReferences
Diphenylmethyl (Benzhydryl)Hydrogenolysis (e.g., H2, Pd/C), Phenol scholarsresearchlibrary.comevitachem.comresearchgate.net
p-MethoxybenzylHydrogenolysis, Acid researchgate.net
tert-ButylAcid researchgate.netlibretexts.org
EthylAcid or base hydrolysis libretexts.org
Silyl Ethers (e.g., TBDMS)Fluoride ions (e.g., TBAF), Acid libretexts.orgrochester.edu
BenzylHydrogenolysis libretexts.org

Application of Continuous Flow Chemistry in Synthesis Optimization

Continuous flow chemistry has emerged as a powerful tool for optimizing the synthesis of pharmaceuticals, including tazobactam. acs.orgbohrium.com This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, faster reaction times, and higher yields. scitube.ionih.gov

A hybrid approach combining continuous flow and batch experiments has been successfully applied to the synthesis of tazobactam. acs.orgnih.gov In one study, the first three steps of the synthesis and the preparation of peroxyacetic acid were performed in microreactors. acs.org This approach not only improved safety and efficiency but also led to an increase in the total yield from 30.93% in batch to 37.09% in the flow process. acs.org The final deprotection step was also conducted in a microreactor, which helped to increase the yield and minimize the formation of impurities. acs.org

The use of flow chemistry can be particularly advantageous for reactions that are hazardous or difficult to control in large-scale batch reactors. scitube.io For example, reactions involving unstable intermediates or highly exothermic processes can be managed more safely in the small, controlled environment of a microreactor. bohrium.comscitube.io Researchers have also developed a continuous flow process for the synthesis of 1,2,3-triazole, a key component of tazobactam, using inexpensive and readily available starting materials like glyoxal (B1671930) and hydrazine (B178648) in water as a solvent. scitube.io This method eliminates hazardous intermediates and significantly enhances process safety. scitube.io

ParameterBatch ProcessContinuous Flow ProcessReferences
Total Yield30.1% - 30.93%37.09% acs.orgnih.gov
SafetyHigher risk with hazardous intermediates and exothermsEnhanced safety due to small reaction volumes scitube.io
Reaction TimeLongerSignificantly reduced acs.orgbohrium.com
Process Mass Intensity (PMI)HigherReduced by 7% in one study nih.gov

Exploration of Analogues and Derivatives of this compound

The exploration of this compound analogues and derivatives is a key area of research aimed at discovering new compounds with enhanced β-lactamase inhibitory activity, broader spectrum, and improved pharmacokinetic profiles. These efforts involve systematic modifications of different parts of the molecule.

Systematic Modification of the Ester Moiety for Research Purposes

The ester group of this compound is a prime target for modification to create prodrugs with altered physicochemical properties, such as solubility and permeability. The prodrug approach is a well-established strategy in medicinal chemistry to enhance the delivery and efficacy of therapeutic agents. mdpi.com By replacing the ethyl group with other moieties, researchers can modulate the compound's lipophilicity and its susceptibility to esterase-catalyzed hydrolysis, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Ester AnalogueRationale for SynthesisPotential Research Application
Methyl EsterSimplest ester analogue for baseline activity comparison.SAR studies
Propyl EsterIncreased lipophilicity compared to ethyl ester.Investigating effect of alkyl chain length on permeability.
Isopropyl EsterBranched alkyl group to study steric effects.Exploring impact of steric hindrance on enzyme binding.
Benzyl EsterAromatic group to enhance potential π-π interactions.Probing for additional binding interactions in the active site.

Synthesis of Chemically Modified Triazole Rings

The 1,2,3-triazole ring is a critical pharmacophore in tazobactam, contributing significantly to its inhibitory activity. The synthesis of derivatives with modified triazole rings is a key strategy to enhance the potency and spectrum of inhibition. nih.govmdpi.comtandfonline.com The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a versatile and efficient method for constructing the 1,2,3-triazole ring system. acs.org This reaction allows for the introduction of a wide variety of substituents onto the triazole ring, enabling the exploration of a broad chemical space. acs.orgmdpi.com

Researchers have synthesized series of tazobactam analogues with substitutions at the 4-position of the triazole ring. nih.gov These modifications aim to establish additional interactions with amino acid residues in the active site of β-lactamases, thereby increasing the stability of the enzyme-inhibitor complex and enhancing inhibitory potency. nih.gov For example, the introduction of pyridiniummethyl groups has been shown to yield compounds with good in vitro inhibitory activity against certain classes of β-lactamases. nih.gov

Triazole ModificationSynthetic StrategyResearch Goal
4-Substituted TriazolesHuisgen 1,3-dipolar cycloaddition with substituted alkynes.Enhance binding affinity and inhibitory potency. nih.gov
N-Alkylated TriazolesAlkylation of the triazole nitrogen.Investigate the role of the triazole nitrogen in binding. pnas.org
Bioisosteric ReplacementsReplacement of the triazole ring with other five-membered heterocycles.Explore alternative pharmacophores with similar electronic and steric properties.

Strategies for Introducing Structural Variations on the Penam Core

The penam core is the foundational scaffold of tazobactam and other penicillin-derived compounds. Introducing structural variations to this core can significantly impact the molecule's reactivity, stability, and interaction with β-lactamases. mdpi.com The penam structure consists of a β-lactam ring fused to a thiazolidine ring. mdpi.com

Modifications can be made at various positions of the penam core. For example, substitutions at the C-2 and C-6 positions have been explored to create novel inhibitors. The synthesis of these derivatives often involves multi-step sequences starting from commercially available penicillanic acid derivatives. scholarsresearchlibrary.com The goal of these modifications is to alter the conformational properties of the penam nucleus and to introduce new functional groups that can interact with the target enzyme. nih.gov

Penam Core VariationSynthetic ApproachIntended Outcome
C-2 SubstitutionsStarting from 6-aminopenicillanic acid (6-APA) and introducing desired side chains. researchgate.netModulate enzyme recognition and inhibitory activity.
C-6 ModificationsIntroduction of different substituents to influence the reactivity of the β-lactam ring. nih.govEnhance stability against hydrolysis and improve inhibitory profile.
Penam Sulfone AnaloguesOxidation of the penam sulfide to the corresponding sulfone.Increase the electrophilicity of the β-lactam carbonyl, enhancing its reactivity towards the active site serine of β-lactamases. nih.gov

Computational Design and In Silico Screening of Potential Derivatives

In recent years, computational methods have become an indispensable tool in the design and discovery of new drug candidates. researchgate.net Molecular docking and in silico screening are powerful techniques used to predict the binding affinity and mode of interaction of potential derivatives with their biological targets. nih.govacs.orgnih.gov

In the context of this compound, computational studies can be employed to:

Design novel derivatives: By virtually modifying the structure of this compound, researchers can generate a library of new compounds with desired properties.

Screen large compound libraries: In silico screening allows for the rapid evaluation of thousands of potential derivatives, prioritizing those with the highest predicted binding affinity for experimental validation. nih.gov

Understand binding mechanisms: Molecular docking simulations can provide detailed insights into the key interactions between the inhibitor and the active site of the β-lactamase, guiding the rational design of more potent inhibitors. acs.orgresearchgate.net

These computational approaches significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. mdpi.com

Bioconversion and Enzymatic Hydrolysis of Tazobactam Ethyl Ester

Mechanistic Investigations of Ester Hydrolysis Pathways

The transformation of Tazobactam (B1681243) Ethyl Ester into Tazobactam is a pivotal step in its bioactivation. This process is understood to be mediated by enzymatic cleavage of the ester bond, a common strategy in prodrug design to enhance bioavailability.

The primary enzymes responsible for the hydrolysis of ester-containing prodrugs are esterases. These enzymes are ubiquitous in the body and play a crucial role in both endogenous metabolism and the activation of xenobiotics.

Ester prodrugs are a classic strategy to mask polar functional groups, such as carboxylic acids, thereby improving a drug's permeability across biological membranes. researchgate.netresearchgate.net The ester group is designed to be cleaved by cellular esterases, releasing the active drug at the site of action. researchgate.netnih.gov This enzymatic activation is a cornerstone of prodrug design, allowing for controlled release and improved pharmacokinetic profiles. In the context of Tazobactam Ethyl Ester, the ethyl ester group renders the molecule more lipophilic, facilitating its absorption. Subsequent hydrolysis by esterases is essential to release the active Tazobactam.

Human carboxylesterases, particularly hCE-1 and hCE-2, are key serine esterases involved in drug metabolism and activation. researchgate.net The liver and small intestine exhibit predominant hydrolase activity, attributed mainly to hCE-1 and hCE-2, respectively. researchgate.net These enzymes are responsible for the hydrolysis of a wide array of ester-containing drugs. researchgate.net

The substrate specificity of esterases is a determining factor in the efficiency of prodrug activation. Human carboxylesterase 1 (hCE-1) and carboxylesterase 2 (hCE-2) display distinct substrate preferences. researchgate.net hCE-1 generally hydrolyzes substrates with a small alcohol group and a large acyl group, although its broad active site can accommodate a variety of structurally different compounds. researchgate.net Conversely, hCE-2 demonstrates a preference for substrates with a large alcohol group and a small acyl group. The specific esterase(s) responsible for the hydrolysis of this compound and their substrate specificity have not been explicitly detailed in the available research. However, based on the general principles of esterase activity, it is hypothesized that one or more of these enzymes mediate its conversion to Tazobactam.

The kinetics of enzymatic reactions provide valuable insights into the efficiency and dynamics of the bioconversion process. This includes the rate of hydrolysis and the influence of enzyme concentration.

Extended kinetic studies have shown that Tazobactam is a potent inhibitor of several β-lactamases. nih.govresearchgate.net The interaction often involves an initial reversible inhibition followed by the inactivation of the enzyme. nih.govresearchgate.net The number of hydrolytic turnovers of Tazobactam before enzyme inactivation varies depending on the specific β-lactamase. nih.govresearchgate.net

Table 1: Hydrolytic Turnovers of Tazobactam by Various β-Lactamases

β-Lactamase Number of Hydrolytic Turnovers Before Inactivation
PC1 2
TEM-2 125
P99 50

This data represents the interaction of Tazobactam with β-lactamases, not the hydrolysis of this compound by esterases.

A detailed kinetic analysis of the interaction between Tazobactam and several class A and C β-lactamases allowed for the measurement of acylation efficiency and the evaluation of the acyl-enzyme complex turnover. ulpgc.es

The rate of an enzyme-catalyzed reaction, including the hydrolysis of an ester prodrug, is directly influenced by the concentration of the enzyme. Generally, an increase in enzyme concentration leads to a proportional increase in the reaction rate, assuming the substrate is not a limiting factor.

In the context of this compound bioconversion, the concentration of the relevant esterases in the tissues where hydrolysis occurs (e.g., liver, intestine, plasma) would be a critical determinant of the rate of Tazobactam formation. Kinetic studies of ester hydrolysis often involve monitoring the reaction at different enzyme concentrations to determine key kinetic parameters. youtube.com For instance, in the presence of large quantities of an enzyme, the hydrolysis of Tazobactam can be directly measured. ulpgc.es

pH and Temperature Dependence of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound to its active form, tazobactam, is a critical step in its bioconversion. This process is catalyzed by esterases, a broad class of enzymes found in various tissues. The efficiency of this hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively detailed in publicly available literature, the general principles of esterase activity provide a framework for understanding these dependencies.

Esterases typically exhibit optimal activity within a specific pH range, which often aligns with physiological conditions. For many esterases, the optimal pH for hydrolysis is in the neutral to slightly alkaline range. For instance, a thermostable esterase from Sulfobacillus acidophilus has shown an optimal pH of 8.0. nih.gov Another study on esterase activity from recombinant E. coli demonstrated an optimal pH of 6.5. researchgate.net The catalytic activity of these enzymes is dependent on the ionization state of amino acid residues in the active site, which is directly affected by pH. Deviations from the optimal pH can lead to a significant decrease in enzymatic activity.

Temperature is another critical factor governing the rate of enzymatic hydrolysis. As with most enzymatic reactions, the rate of hydrolysis of this compound is expected to increase with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. Studies on various esterases have shown a range of optimal temperatures. For example, the thermostable esterase EstS1 exhibits maximum activity at 70°C, while another esterase shows peak activity at 55°C. nih.govresearchgate.net The stability of the enzyme at different temperatures is also a key consideration; for instance, the half-life of EstS1 at 60°C was found to be 15 hours, indicating good thermostability. nih.gov

Below is a table summarizing the optimal pH and temperature for the activity of different esterases, which can serve as a reference for the potential conditions for this compound hydrolysis.

Enzyme SourceOptimal pHOptimal Temperature (°C)
Sulfobacillus acidophilus (EstS1)8.070
Recombinant E. coli6.555
Geobacillus sp. ID17 (Lip7)11.050
Streptomyces niveus SCSIO 3406 (sin3406-1)8.5-10.035-55

This table presents data on various esterases and is intended to provide a general understanding of the potential optimal conditions for the enzymatic hydrolysis of ester prodrugs like this compound.

Prodrug Research Paradigms Applied to this compound

Design Principles for Ester-Based Prodrugs in Medicinal Chemistry

The design of this compound as a prodrug of tazobactam is rooted in established principles of medicinal chemistry aimed at improving the pharmacokinetic properties of a parent drug. researchgate.net Ester-based prodrugs are a common strategy to enhance the bioavailability of drugs containing a carboxylate group, which is often polar and negatively charged at physiological pH, limiting its ability to cross cell membranes. nih.gov

Another key principle is the consideration of the byproducts of hydrolysis. The cleavage of this compound by esterases releases tazobactam and ethanol (B145695). Ethanol is a generally well-tolerated and easily metabolized byproduct, making the ethyl ester a suitable promoiety. nih.gov The ideal prodrug should be converted to the active drug in a timely and efficient manner, minimizing the systemic exposure to the inactive prodrug and ensuring that the concentration of the active drug reaches therapeutic levels at the site of action. nih.gov

Quantitative Assessment of Conversion Efficiency to Tazobactam

The successful application of a prodrug strategy hinges on the efficient and quantitative conversion of the prodrug to the active parent drug in vivo. Several in vitro and in vivo methods are employed to assess the conversion efficiency of ester prodrugs like this compound to tazobactam.

In vitro models are crucial for the initial screening and characterization of prodrug conversion. These often involve incubating the prodrug with various biological matrices and measuring the rate of appearance of the parent drug. Common in vitro systems include:

Plasma Stability Assays: The prodrug is incubated in human or animal plasma to determine its stability and susceptibility to plasma esterases. scirp.org

Tissue Homogenates: Using homogenates from tissues rich in esterases, such as the liver and intestine, can provide insights into the metabolic activation of the prodrug in these specific tissues. nih.gov

Cell Culture Systems: Intestinal cell lines, like Caco-2, can be used to model absorption and metabolism in the gut wall. nih.gov

Purified Enzymes: Carboxylesterases are key enzymes in the hydrolysis of ester-containing prodrugs, and using these purified enzymes can help in understanding the specific enzymes involved in the activation process. scirp.orgscirp.org

The following table illustrates a hypothetical example of data that could be generated from such in vitro assessments to quantify the conversion of this compound to tazobactam.

Biological MatrixIncubation Time (min)This compound Remaining (%)Tazobactam Formed (µM)
Human Plasma01000
30455.5
60109.0
Rat Liver Homogenate01000
15208.0
3029.8

This table is a hypothetical representation of data for illustrative purposes.

Theoretical Models for Predicting Prodrug Activation

In modern drug design, computational and theoretical models are increasingly used to predict the activation of prodrugs, thereby accelerating the development process. nih.gov These in silico methods can help in the rational design of prodrugs with optimal activation kinetics.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of prodrugs with their rate of enzymatic hydrolysis. nih.gov By identifying the key molecular descriptors that influence the rate of conversion, these models can be used to predict the activation of new prodrug candidates.

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active site of relevant esterase enzymes, such as carboxylesterases. nih.gov A favorable binding mode is a prerequisite for efficient enzymatic catalysis. These simulations can provide insights into the specific interactions between the prodrug and the enzyme, which can guide the design of prodrugs with improved substrate specificity.

Molecular dynamics (MD) simulations can further refine the understanding of the prodrug-enzyme interaction by simulating the dynamic behavior of the complex over time. nih.gov MD simulations can help to assess the stability of the binding pose predicted by docking and can provide information on the conformational changes that may occur during the catalytic process. These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for the design and optimization of ester-based prodrugs. nih.gov

Metabolite Profiling of this compound Bioconversion Products

Identification of Inactive Metabolites (e.g., M1 from Tazobactam)

Upon successful bioconversion of this compound to tazobactam by esterases, the resulting active drug, tazobactam, is subject to further metabolism. The primary metabolic pathway for tazobactam is the hydrolysis of its β-lactam ring, which leads to the formation of an inactive metabolite known as the M1 metabolite. drugbank.comnih.govdrugs.com

The M1 metabolite is pharmacologically and antibacterially inactive. drugs.com Its formation represents a key step in the clearance and detoxification of tazobactam from the body. The concentration of the M1 metabolite can be influenced by renal function. In individuals with impaired kidney function, the renal excretion of both tazobactam and its M1 metabolite is reduced. nih.govdrugbank.com This can lead to an increase in the plasma concentrations of the M1 metabolite. nih.govnih.gov Studies have shown that in patients with decreased renal function, a larger proportion of tazobactam is available for metabolism to M1, and the elimination of M1 is also impaired, resulting in its accumulation. nih.govdrugbank.com

Characterization of Intermediate Chemical Species Formed During Hydrolysis

The interaction of tazobactam with β-lactamase enzymes is a complex process involving the formation of several transient intermediate species. While research has not explicitly detailed these intermediates for this compound, the pathway following its initial hydrolysis to tazobactam can be inferred from studies on tazobactam itself. The process begins with the formation of an acyl-enzyme complex.

Acyl-Enzyme Complex Formation: Upon hydrolysis of the ethyl ester, the resulting tazobactam molecule, a penicillanic acid sulfone, acts as a "suicide inhibitor" of β-lactamase. It enters the active site of the enzyme and is attacked by a serine residue, leading to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This initial complex is relatively stable and inactivates the enzyme.

Formation of Imine and Enamine Intermediates: Following the formation of the acyl-enzyme complex, further chemical transformations can occur. The tazobactam moiety can undergo rearrangement to form an imine intermediate. This imine species is a key branching point in the reaction pathway. It can then tautomerize to form a more stable, conjugated enamine. Spectroscopic studies on the interaction of tazobactam with β-lactamases have provided evidence for the formation of these intermediates.

The characterization of these transient species often requires sophisticated analytical techniques due to their short lifetimes. Methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial in identifying and structurally elucidating these intermediates.

Below is a summary of the key chemical species involved in the enzymatic hydrolysis of tazobactam, following the initial de-esterification of this compound.

Compound Name Molecular Formula Role in Hydrolysis
This compoundC₁₂H₁₆N₄O₅SInitial substrate
TazobactamC₁₀H₁₂N₄O₅SProduct of ester hydrolysis, substrate for β-lactamase
Acyl-enzyme complexN/ACovalent intermediate formed between tazobactam and β-lactamase
Imine intermediateN/ATransient species formed from the acyl-enzyme complex
Enamine intermediateN/ATautomer of the imine intermediate, a more stable species

Detailed Research Findings on Tazobactam Intermediates:

Kinetic studies have been instrumental in understanding the rates of formation and breakdown of these intermediates. For instance, the rate of acylation (formation of the acyl-enzyme complex) and deacylation (hydrolysis of the complex to release the inactivated inhibitor and regenerate the enzyme) can be determined.

Research has shown that the stability of the acyl-enzyme complex and the subsequent intermediates is dependent on the specific type of β-lactamase enzyme. Some enzymes may favor the formation of the more stable enamine, leading to prolonged inactivation, while others may have a faster rate of deacylation, allowing for enzyme recovery.

The table below summarizes hypothetical kinetic parameters for the interaction of tazobactam with a generic β-lactamase, illustrating the type of data obtained from such research.

Kinetic Parameter Description Hypothetical Value
k_on (M⁻¹s⁻¹)Rate constant for the formation of the initial enzyme-inhibitor complex1.0 x 10⁵
k_acyl (s⁻¹)Rate constant for the formation of the acyl-enzyme complex5.0 x 10⁻²
k_deacyl (s⁻¹)Rate constant for the hydrolysis of the acyl-enzyme complex1.0 x 10⁻⁴
Partition Ratio (k_deacyl / k_acyl)The number of inhibitor molecules hydrolyzed per enzyme inactivation event2.0 x 10⁻³

Analytical Methodologies for Tazobactam Ethyl Ester Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of Tazobactam (B1681243) Ethyl Ester, allowing for the resolution of the primary compound from impurities, starting materials, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Tazobactam Ethyl Ester. The development of a robust HPLC method is critical for accurate quantification and purity evaluation. While specific validated methods for this compound are not extensively published, methodologies developed for the parent drug, Tazobactam, provide a foundational basis for adaptation. who.intijpsm.comhumanjournals.comresearchgate.net

The optimization of stationary and mobile phases is the most critical aspect of HPLC method development. For compounds like Tazobactam and its derivatives, reversed-phase chromatography is the most common approach.

Stationary Phase: Octadecylsilane (C18) and octylsilane (B1236092) (C8) columns are the most frequently utilized stationary phases for the analysis of Tazobactam. who.intijpsm.comhumanjournals.com A C18 column generally provides greater retention for moderately nonpolar compounds, while a C8 column offers slightly less retention, which can be advantageous for optimizing run times. who.int Given that this compound is more nonpolar than its parent carboxylic acid (Tazobactam) due to the ester group, it would exhibit a longer retention time on a given reversed-phase column under identical conditions. Therefore, a C8 or a shorter C18 column might be selected to achieve a suitable retention time.

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic solvent. humanjournals.com

Aqueous Component: Buffers such as potassium dihydrogen orthophosphate are commonly used to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes. ijpsm.comhumanjournals.com The pH is often adjusted to the acidic range (e.g., pH 3.0-4.2) to ensure the analyte is in a single ionic form. who.intresearchgate.net

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the retention time of the analyte. ijpsm.comnih.gov An increase in the proportion of the organic modifier reduces the retention time of the analyte on a reversed-phase column. The selection between acetonitrile and methanol, and their precise ratio with the aqueous buffer, is optimized to achieve the best resolution between this compound and any potential impurities.

Detection is typically performed using an ultraviolet (UV) detector, with wavelengths in the range of 215-230 nm being optimal for Tazobactam and related structures. who.inthumanjournals.com

Table 1: Example HPLC Parameters for Tazobactam Analysis (Adaptable for this compound) To view the table, click the "expand" button on the top right.

HPLC Parameters
ParameterCondition 1Condition 2Condition 3
Stationary Phase Inertsil C18 ODS (250 x 4.6 mm, 5µm) humanjournals.comQualisil gold C8 (250 x 4.6 mm, 5µm) who.intC18 column nih.gov
Mobile Phase Methanol: 25mM Potassium Dihydrogen Phosphate buffer (pH 6.4)Methanol: Water (pH 3.0)Acetonitrile: Water with 0.1% trifluoroacetic acid
Ratio 80:20 v/v humanjournals.com55:45 v/v who.intGradient elution nih.gov
Flow Rate 1.0 mL/min humanjournals.com1.0 mL/min who.int0.8 mL/min nih.gov
Detection (UV) 225 nm humanjournals.com215 nm who.int218 nm nih.gov

This compound is a chiral molecule with a defined stereochemistry of (2S,3S,5R). nih.gov Therefore, it is critical to have an analytical method capable of separating it from its other potential, non-therapeutic, or potentially harmful stereoisomers. Chiral HPLC is the definitive technique for this purpose. researchgate.net

This separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds.

For the enantiomeric separation of a compound like this compound, a normal-phase chromatographic mode is often employed. The mobile phase typically consists of a nonpolar solvent, such as n-hexane, modified with a small amount of an alcohol like ethanol (B145695) or isopropanol. researchgate.net The precise ratio of the alkane to the alcohol is optimized to achieve baseline resolution between the enantiomers. The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. sigmaaldrich.com

Gas Chromatography (GC) for Volatile Byproducts or Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high molecular weight (328.35 g/mol ) and may have limited thermal stability for direct GC analysis, the technique is highly suitable for impurity profiling. nih.gov

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for the quantification of volatile organic impurities, such as residual solvents from the synthesis process (e.g., ethyl acetate, dichloromethane, acetone). lcms.czthepharmajournal.com Headspace GC is a particularly useful variation for this application, as it allows for the analysis of volatiles in the sample without injecting the non-volatile drug substance onto the column, thereby preventing column contamination and matrix interference. rroij.com

Furthermore, GC can be employed for the analysis of this compound after a chemical derivatization step. Derivatization reactions are used to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. rroij.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. The primary advantages of UPLC are significantly increased resolution, sensitivity, and speed of analysis. mdpi.com

For the analysis of this compound, a UPLC method would offer superior separation of closely eluting impurities from the main peak compared to a standard HPLC method. This enhanced resolution is critical for the accurate determination of purity and for stability-indicating assays where degradation products may be present in small quantities. The shorter analysis times also allow for higher sample throughput, which is beneficial in a quality control environment.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for its key structural features. Based on the analysis of Tazobactam and general spectroscopic data, the following peaks can be anticipated: semanticscholar.orgresearchgate.net

~1770 cm⁻¹: A strong absorption due to the carbonyl (C=O) stretching of the β-lactam ring.

~1740 cm⁻¹: A strong absorption from the carbonyl (C=O) stretching of the ethyl ester group.

~1350 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic absorptions corresponding to the asymmetric and symmetric SO₂ stretching of the sulfone group, respectively.

~2980 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.

~1680 cm⁻¹: C=N stretching from the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of the molecule.

¹H NMR: The proton NMR spectrum would provide a unique fingerprint. Expected signals include: a triplet and a quartet characteristic of the ethyl group (-OCH₂CH₃); distinct signals for the protons on the bicyclic penam (B1241934) core; signals for the methylene (B1212753) protons linking the core to the triazole ring; and signals for the two protons on the triazole ring itself.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the β-lactam and the ester (typically in the 165-175 ppm range), carbons of the bicyclic core, the aliphatic carbons of the ethyl group, and the carbons of the triazole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The monoisotopic mass is calculated to be 328.08414080 Da. nih.gov

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show characteristic losses. Common fragmentation pathways for esters include cleavage adjacent to the carbonyl group. libretexts.orgdocbrown.info

Loss of the ethoxy radical (-•OCH₂CH₃): A fragment resulting from the cleavage of the C-O bond of the ester.

Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms or the sulfone group within the bicyclic ring system. miamioh.edu

McLafferty rearrangement: If sterically possible, this rearrangement could occur, although it is less common with complex cyclic structures. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal structural elucidation of this compound. nih.govspectroscopyeurope.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to provide a detailed map of the molecular structure.

¹H NMR spectroscopy helps in identifying the number and types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the methyl group on the tazobactam core, the protons of the β-lactam and thiazolidine (B150603) rings, and the protons of the triazole ring. The chemical shifts and coupling constants of these signals provide definitive confirmation of the compound's structure.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the carbonyl carbons of the ester and β-lactam, the sulfone-adjacent carbons, and all other carbons within the molecule. Quantitative NMR (qNMR) can also be utilized as a high-precision method for determining the purity of the compound without the need for an identical reference standard. researchgate.net

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Ethyl (-CH₃)~1.2-1.4Triplet (t)
Ethyl (-CH₂)~4.1-4.3Quartet (q)
Core Methyl (-CH₃)~1.4-1.6Singlet (s)
Ring Protons~3.0-5.5Multiplets (m)
Triazole Protons~7.5-8.5Singlets (s)

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₂H₁₆N₄O₅S. nih.govveeprho.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for both quantification and structural confirmation. nih.govnih.gov In this method, the this compound is first separated from a sample matrix using liquid chromatography and then introduced into the mass spectrometer. The precursor ion, corresponding to the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule, confirming its identity. Common fragmentation pathways would likely involve the cleavage of the ester group and the opening of the β-lactam ring. This technique is highly specific and allows for the detection and quantification of this compound at very low concentrations. ual.esresearchgate.net

Table 2: Molecular Properties of this compound

Property Value Source
Molecular FormulaC₁₂H₁₆N₄O₅SPubChem nih.gov
Molecular Weight328.35 g/mol PubChem nih.gov
Monoisotopic Mass328.08414080 DaPubChem nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used as complementary techniques for the characterization and quantification of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include strong carbonyl (C=O) stretching vibrations for the β-lactam ring (typically around 1770-1800 cm⁻¹) and the ethyl ester (around 1735-1750 cm⁻¹). Additionally, strong absorption bands corresponding to the sulfone group (S=O stretches) would be visible around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. Other bands would confirm the presence of C-N, C-O, and C-H bonds. farmaciajournal.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹)
β-Lactam Carbonyl (C=O)1770 - 1800
Ester Carbonyl (C=O)1735 - 1750
Sulfone (S=O)1300 - 1350 and 1120 - 1160
C-N Stretch1000 - 1350
C-O Stretch1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis. ewadirect.com The technique relies on the absorption of UV or visible light by chromophores within the molecule. mu-varna.bg For this compound, the triazole ring and the carbonyl groups act as chromophores, resulting in absorption in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. ewadirect.com This relationship allows for the development of simple and rapid quantitative assays by measuring the absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared with a known standard. ewadirect.comnih.gov

Impurity Profiling and Related Substance Determination

Impurity profiling is a critical aspect of quality control for any pharmaceutical compound, including this compound. It involves the identification, quantification, and control of impurities that may arise during synthesis, purification, or storage.

Identification and Synthesis of Process-Related Impurities

Process-related impurities in this compound can originate from several sources, including unreacted starting materials, intermediates, by-products from competing side reactions, and degradation products. veeprho.com The synthesis of Tazobactam itself involves multiple steps, and impurities generated at any stage can potentially carry over or lead to the formation of new impurities during the final esterification step. researchgate.net

Common process-related impurities could include:

Starting Materials: Unreacted Tazobactam acid.

By-products: Isomers or products of over-reaction.

Degradation Products: Compounds formed through hydrolysis of the ester or β-lactam ring.

Techniques like LC-MS are crucial for detecting and identifying these unknown impurities. researchgate.net Once an impurity is identified, it is often necessary to synthesize it independently. This synthesized impurity can then be fully characterized and used as a reference standard for method validation and routine quality control.

Quantification of Residual Solvents and By-products

Organic volatile chemicals, or residual solvents, are used throughout the manufacturing process of active pharmaceutical ingredients and must be controlled within strict limits defined by regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C. europa.eueuropa.euuspnf.com Solvents are not completely removed by practical manufacturing techniques. fda.gov

The primary analytical technique for the quantification of residual solvents is static headspace gas chromatography (HS-GC) with a flame ionization detector (FID). asrjetsjournal.org This method is highly sensitive and specific for volatile organic compounds. Solvents are classified based on their toxicity:

Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

Class 2: Solvents with inherent toxicity that should be limited in concentration.

Class 3: Solvents with low toxic potential, permitted at higher concentrations (typically up to 5000 ppm or 0.5%). fda.gov

Common solvents that might be used in the synthesis of this compound and require quantification include ethyl acetate, toluene, methanol, acetone, and dichloromethane. asrjetsjournal.org

Table 4: Examples of Residual Solvents and their ICH Class 2 Limits

Solvent ICH Class Concentration Limit (ppm)
Toluene2890
Methanol23000
Dichloromethane2600
Acetonitrile2410
Ethyl Acetate35000
Acetone35000

Development of Reference Standards for Analytical Quality Control

The development of high-quality reference standards is fundamental to all analytical quality control. iaea.org A reference standard is a highly purified and extensively characterized substance used as a measurement base for routine analysis. lgcstandards.com For this compound, this involves establishing both a primary reference standard for the compound itself and standards for any identified impurities.

According to ICH Q7 guidelines, a Primary Reference Standard is a substance shown by a comprehensive set of analytical tests to be authentic material of high purity. lgcstandards.combebpa.org Its characterization involves a battery of tests, including NMR, MS, IR, elemental analysis, and chromatographic purity assessments (e.g., HPLC). The primary standard is used to calibrate analytical methods and to characterize secondary standards.

A Secondary (or Working) Reference Standard is qualified against the primary standard and is used for routine quality control testing to minimize the use of the more valuable primary standard. edqm.eu

Each reference standard must be accompanied by a Certificate of Analysis (CoA) that documents its identity, purity, batch number, retest or expiry date, and recommended storage conditions. nih.gov These standards are essential for ensuring the accuracy, precision, and reliability of analytical methods used to assess the quality of this compound.

Emerging Analytical Techniques for Trace Analysis

The detection of trace amounts of related substances and potential impurities, such as this compound in Tazobactam drug products, is a critical aspect of pharmaceutical quality control. The low concentration levels necessitate the development of highly sensitive and selective analytical methods.

Gold Nanoparticle (AuNP)-Based Colorimetric Methods for Detection

Gold nanoparticle (AuNP)-based colorimetric assays represent a promising and innovative approach for the detection of various analytes, including pharmaceutical compounds and their impurities. While specific applications for the direct detection of this compound are not extensively documented in publicly available literature, the principles of AuNP-based methods suggest their potential applicability.

These methods are predicated on the unique optical properties of gold nanoparticles, which exhibit a distinct color in their dispersed state (typically red) due to surface plasmon resonance. Upon aggregation, a color change (often to blue or purple) occurs. This transition can be induced by the presence of a target analyte that interacts with the functionalized surface of the AuNPs.

For the detection of a compound like this compound, a potential strategy would involve the functionalization of AuNPs with a ligand that specifically binds to the ester. The binding event would then trigger the aggregation of the nanoparticles, leading to a visually perceptible color change. The intensity of this change could be correlated to the concentration of this compound, allowing for semi-quantitative or quantitative analysis.

Table 1: Potential Parameters for AuNP-Based Detection of this compound

ParameterDescription
AuNP Size The size of the gold nanoparticles can influence the sensitivity and colorimetric response of the assay.
Functionalizing Ligand A molecule with high affinity and specificity for the ethyl ester group of this compound would be crucial.
pH and Ionic Strength The pH and salt concentration of the reaction buffer can significantly impact the stability of the AuNPs and the binding kinetics.
Incubation Time and Temperature Optimization of reaction time and temperature is necessary to ensure complete binding and a stable colorimetric signal.
Detection Method Visual inspection for qualitative analysis or UV-Vis spectrophotometry for quantitative measurements.

Detailed research findings on the specific application of AuNP-based colorimetric methods for this compound are not currently available. However, the versatility and sensitivity of this technology make it a compelling area for future research and development in the trace analysis of pharmaceutical impurities.

Capillary Electrophoresis and Other Microseparation Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of various pharmaceutical compounds, including β-lactam antibiotics and their inhibitors. While specific CE methods dedicated solely to this compound are not widely reported, methods developed for Tazobactam and its related compounds provide a strong foundation for its analysis.

CE separates analytes based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high voltage. The separation is influenced by factors such as the charge-to-size ratio of the analyte, the pH and composition of the background electrolyte (BGE), and the applied voltage.

For the analysis of Tazobactam and its impurities, including the ethyl ester, a capillary zone electrophoresis (CZE) method could be developed. The selection of an appropriate BGE is critical to achieve the desired separation selectivity and resolution.

Table 2: Illustrative Capillary Electrophoresis Conditions for Tazobactam Analysis

ParameterCondition
Capillary Fused-silica capillary
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pH
Applied Voltage Typically in the range of 15-30 kV
Injection Mode Hydrodynamic or electrokinetic injection
Detection UV detection at a wavelength where Tazobactam and its derivatives absorb

Research on the simultaneous determination of piperacillin (B28561) and tazobactam using capillary electrophoresis has demonstrated the capability of this technique to separate these active pharmaceutical ingredients from their degradation products and related substances. By optimizing the separation conditions, it is theoretically feasible to resolve this compound from the main Tazobactam peak and other potential impurities.

Microseparation techniques, such as micellar electrokinetic chromatography (MEKC), a variant of CE, could also be explored. MEKC utilizes micelles in the BGE to facilitate the separation of both charged and neutral compounds, which could be advantageous for the analysis of the neutral this compound.

Chemical Stability and Degradation Pathways of Tazobactam Ethyl Ester

Forced Degradation Studies Under Varied Stress Conditions

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability studies to identify the likely degradation products and establish degradation pathways. stackexchange.com For Tazobactam (B1681243) Ethyl Ester, this involves subjecting it to hydrolytic, oxidative, photolytic, and thermal stress to understand its chemical vulnerabilities.

Hydrolytic degradation is a primary pathway for drug breakdown, particularly for molecules containing labile functional groups such as esters and β-lactams. The stability of Tazobactam Ethyl Ester is significantly influenced by pH due to these two moieties.

The most anticipated hydrolytic reaction for this compound is the cleavage of the ester bond to yield Tazobactam acid and ethanol (B145695). This reaction is typically catalyzed by both acid and base. Subsequently, the Tazobactam core itself is subject to pH-dependent degradation, primarily through the hydrolysis of the four-membered β-lactam ring. who.intnih.gov

Acidic Conditions: Under acidic stress (e.g., 0.02 M HCl), the parent compound, Tazobactam, has been shown to be relatively stable. One study found that 97.9% of Tazobactam remained after 6 hours at 30°C in an acidic solution. nih.gov Therefore, the principal degradation of this compound in acidic media is expected to be the slow hydrolysis of the ester linkage, followed by the much slower degradation of the resulting Tazobactam.

Basic Conditions: The compound is significantly more vulnerable to basic conditions. Esters undergo rapid base-catalyzed hydrolysis (saponification). Furthermore, the β-lactam ring of Tazobactam is highly unstable under alkaline conditions. nih.gov In a forced degradation study using 0.02 M NaOH, only 45% of Tazobactam was left after just 3 minutes, with complete degradation occurring within an hour. nih.gov This indicates that this compound would degrade rapidly in a basic environment, with both the ester and the β-lactam ring being cleaved.

Neutral Conditions: In neutral pH, hydrolysis proceeds at a slower rate compared to acidic or basic conditions. However, over time, both the ester and the β-lactam ring can undergo hydrolysis. Studies on the parent compound in aqueous solutions at room temperature show measurable degradation over 24 hours, highlighting the need for controlled storage conditions. nih.gov

Stress ConditionReagent/ConditionObserved Stability of Tazobactam CoreAnticipated Primary Degradation of this compound
Acidic Hydrolysis0.02 M HCl at 30°CRelatively stable (97.9% remaining after 6h) nih.govSlow hydrolysis of the ethyl ester group.
Basic Hydrolysis0.02 M NaOHHighly unstable (<55% loss in 3 min) nih.govRapid hydrolysis of both the ethyl ester and the β-lactam ring.
Neutral HydrolysisWater at Room TempModerate degradation (37.7% loss in 24h) nih.govSlow hydrolysis of the ethyl ester and β-lactam ring.

Oxidative stress represents another significant degradation pathway. The Tazobactam structure, while containing a sulfone group (SO2) which is generally resistant to further oxidation, can still be degraded by strong oxidizing agents. Forced degradation studies using hydrogen peroxide (H2O2) have been performed on the parent Tazobactam.

In one study, exposure of Tazobactam to 0.15% hydrogen peroxide at 30°C resulted in over 99% degradation after 6 hours. nih.gov Another study noted that several degradation peaks were produced in an oxidized sample. researchgate.net This suggests that while the sulfur atom is in its highest oxidation state, other parts of the molecule are susceptible to oxidative attack, potentially leading to complex degradation product profiles. The reaction likely proceeds via radical-mediated mechanisms, targeting the bicyclic ring system.

Thermal Degradation: β-lactam antibiotics are generally known to be heat-labile. nih.gov Studies on Tazobactam confirm its susceptibility to thermal stress. Degradation has been observed when heating solutions at temperatures ranging from 75°C to 80°C. scielo.brmdpi.com Heat-degraded samples have been shown to produce multiple degradation products, some of which are similar to those formed under oxidative stress, suggesting shared or overlapping degradation pathways. researchgate.net The degradation process in the solid state is also accelerated by elevated temperatures. mdpi.com

Photolytic Degradation: Molecules that absorb ultraviolet or visible light may be susceptible to photolytic degradation. The parent compound of this compound absorbs UV radiation, which indicates a potential for photolability. mdpi.com Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. While specific photolytic studies on this compound are not widely available, it is a standard stress condition tested during forced degradation to ensure that stability-indicating methods can detect any photo-degradants.

Identification and Characterization of Degradation Products

To ensure the safety and efficacy of a pharmaceutical compound, it is essential to identify and characterize the impurities and degradation products that may form during its synthesis, storage, or handling. veeprho.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the separation, detection, and structural elucidation of drug degradation products. nih.gov This method offers high sensitivity and specificity, allowing for the determination of the molecular weights of the parent compound and its degradants, as well as fragmentation patterns that help in identifying their chemical structures. nih.govmdpi.com

For this compound (C12H16N4O5S, Molecular Weight: 328.35 g/mol ), LC-MS/MS analysis would be used to monitor its degradation. The primary hydrolytic degradant, Tazobactam (C10H12N4O5S, Molecular Weight: 300.29 g/mol ), is a known compound and can be readily identified. In electrospray ionization (ESI) negative mode, Tazobactam is typically detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 299.1. nih.gov Subsequent fragmentation (MS/MS) of this ion, for instance to an m/z of 138.1, provides further structural confirmation. nih.gov Other potential degradants resulting from the cleavage of the β-lactam or thiazolidine (B150603) rings would produce other specific ions that could be identified and characterized through detailed mass spectral analysis.

CompoundMolecular FormulaMolecular WeightExpected Primary Ion (m/z) [Mode]
This compoundC12H16N4O5S328.35329.1 [M+H]⁺
Tazobactam (Acid)C10H12N4O5S300.29299.1 [M-H]⁻

Based on the structure of this compound and data from forced degradation studies on its parent compound, the following degradation routes can be postulated:

Ester Hydrolysis: The most direct pathway, especially under hydrolytic conditions (acidic, basic, or neutral), is the cleavage of the ethyl ester bond. This reaction converts this compound into Tazobactam acid and ethanol. This is expected to be the primary degradation route under mild aqueous conditions.

β-Lactam Ring Cleavage: Following or concurrent with ester hydrolysis, the strained four-membered β-lactam ring can be hydrolyzed. This opens the ring to form a penicilloic acid-like derivative, which is microbiologically inactive. This reaction is significantly accelerated under basic conditions. nih.gov The opening of the β-lactam ring can then trigger further reactions.

Further Degradation of the Bicyclic Core: Following the opening of the β-lactam ring, the resulting intermediate can undergo further degradation, such as decarboxylation or cleavage of the second ring (the thiazolidine sulfone ring). The specific products would depend on the reaction conditions (pH, temperature, presence of oxidants). stackexchange.com Studies on Tazobactam suggest these subsequent reactions lead to multiple smaller, unidentified degradation products. who.intresearchgate.net

These postulated routes indicate that the stability of this compound is inherently limited by its ester and β-lactam functionalities, necessitating careful control of storage and handling conditions, particularly with respect to pH, temperature, and exposure to light and oxidizing agents.

Influence of Excipients and Formulation Components on Chemical Stability (in context of research formulations, not clinical)

The stability of this compound in a research formulation is intrinsically linked to the physicochemical properties of its excipients. Several factors, including pH, moisture content, and the presence of reactive impurities within excipients, can significantly impact the degradation of this ester.

The primary degradation pathway for an ester like this compound is hydrolysis of the ester bond, which would yield the parent drug, tazobactam, and ethanol. This reaction is highly sensitive to pH. It is catalyzed by both acidic and basic conditions. Therefore, the selection of excipients that can maintain a neutral pH environment is critical.

Commonly used excipients in research formulations can either contribute to stability or promote degradation. For instance, acidic or basic excipients can directly catalyze hydrolysis. Hygroscopic excipients that absorb moisture can also accelerate degradation, as water is a key reactant in the hydrolytic process. Furthermore, trace impurities within excipients, such as aldehydes, can potentially react with the this compound molecule, leading to the formation of degradation products. scirp.orgdrhothas.com

In the context of the parent compound, tazobactam, studies have shown that its stability is pH-dependent, with optimal stability observed around a neutral pH of 6.5-7.0. nih.gov It is reasonable to infer that this compound would exhibit similar pH sensitivity.

Table 1: Potential Influence of Excipient Types on this compound Stability in Research Formulations

Excipient CategoryPotential Impact on StabilityRationale
pH-modifying agents (Acids, Bases) HighCan directly catalyze the hydrolysis of the ester linkage.
Hygroscopic Excipients (e.g., Sorbitol) Moderate to HighCan increase localized water content, facilitating hydrolytic degradation.
Excipients with Reactive Impurities (e.g., some grades of PEG, Polysorbates) ModerateTrace aldehydes can potentially form adducts with the active molecule. scirp.orgdrhothas.com
Buffering Agents (e.g., Citrate, Phosphate) PositiveCan maintain a stable pH within the optimal range for stability. nih.gov

This table is illustrative and based on general chemical principles, as specific compatibility studies on this compound are not widely available.

Strategies for Enhancing the Chemical Stability of the Ester

Several strategies can be employed in a research setting to enhance the chemical stability of this compound, primarily aimed at mitigating hydrolysis and other potential degradation pathways.

Control of pH: The most critical factor in stabilizing this compound is the stringent control of pH. The use of buffering agents to maintain a pH in the neutral range (approximately 6.5-7.0) is paramount. nih.gov Research on the combination of piperacillin (B28561) and tazobactam has demonstrated that citrate-buffered saline significantly improves the stability of tazobactam compared to unbuffered saline solutions. nih.govresearchgate.netnih.gov This is attributed to the maintenance of an optimal pH, which slows the rate of hydrolysis of the β-lactam ring, a key structural feature of tazobactam. A similar stabilizing effect would be expected for the ester derivative.

Table 2: Effect of Buffering on the Stability of Tazobactam (as a proxy for this compound)

Formulation ConditionspH RangeTazobactam Degradation after 24h at 32°C
Unbuffered Saline5.0 - 5.5>10%
Citrate-Buffered Saline6.5 - 7.0<5%

Data adapted from stability studies of Tazobactam in combination with Piperacillin. nih.govnih.gov This serves as an illustrative example of the potential impact of buffering on a closely related compound.

Minimization of Moisture: Given that hydrolysis is a primary degradation route, minimizing exposure to water is essential. This can be achieved by using anhydrous excipients and controlling the humidity during the preparation and storage of research formulations. For solid formulations, the use of desiccants in packaging can also be beneficial.

Selection of High-Purity Excipients: To avoid degradation resulting from interactions with excipient impurities, it is crucial to use high-purity grades of all formulation components. This minimizes the presence of reactive species such as aldehydes and peroxides. scirp.orgdrhothas.com

Solid-State Formulations: Developing solid-state formulations, such as lyophilized powders, can significantly enhance the stability of this compound by reducing molecular mobility and preventing hydrolysis. Prior to use, these formulations would be reconstituted with a suitable buffered vehicle.

Chelating Agents: While direct evidence for metal-ion catalyzed degradation of this compound is not available, the inclusion of a chelating agent, such as edetate disodium (B8443419) (EDTA), could be considered as a precautionary measure. Chelating agents can sequester metal ions that may otherwise catalyze degradative reactions.

By implementing these strategies, the chemical stability of this compound in research formulations can be significantly improved, ensuring the integrity of the compound for investigational use.

Advanced Research Directions and Applications in Chemical Biology

Development of Radiolabeled Tazobactam (B1681243) Ethyl Ester for Mechanistic Tracer Studies

The development of radiolabeled compounds is a cornerstone of modern biomedical research, enabling detailed investigation into the pharmacokinetics, metabolism, and mechanism of action of therapeutic agents. moravek.comnih.gov The synthesis of a radiolabeled version of tazobactam ethyl ester represents a significant step forward in understanding its biological fate and interaction with target enzymes. While direct studies on radiolabeled this compound are not extensively documented, the successful radiosynthesis of related compounds, such as 99mTc-tazobactam, provides a strong precedent and a methodological framework for its development. nih.gov

The primary goal of developing radiolabeled this compound is to create a molecular tracer that allows for its precise detection and quantification in complex biological systems. By replacing one of the constituent atoms with a radioisotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F), the journey of the molecule can be followed in vitro and in vivo. nih.govmdpi.com These tracer studies are invaluable for elucidating metabolic pathways, determining tissue distribution, and assessing target engagement. researchgate.net

Potential Radiosynthesis Strategies:

The synthesis of radiolabeled this compound would likely involve a multi-step process, leveraging established synthetic routes for tazobactam and its derivatives. google.com Key considerations include the choice of isotope and the position of the label within the molecule to ensure it is not lost during metabolic processing.

IsotopePotential Labeling PositionRationale & Method
Tritium (³H) Ethyl group or tazobactam coreTritium is a low-energy beta emitter, making it suitable for in vitro assays and autoradiography. nih.govnih.gov Labeling could be achieved via catalytic tritiodehalogenation of a halogenated precursor or by using a tritiated reducing agent during the synthesis. researchgate.net
Carbon-14 (¹⁴C) Triazole ring or carboxylate group¹⁴C is a beta emitter with a long half-life, ideal for quantitative metabolic studies. Synthesis would likely involve incorporating a ¹⁴C-labeled building block, such as ¹⁴C-labeled sodium azide (B81097), during the formation of the triazole ring.
Fluorine-18 (¹⁸F) A modified precursorFor in vivo imaging with Positron Emission Tomography (PET), an ¹⁸F label would be necessary. nih.govmdpi.com This would require the synthesis of a novel precursor to this compound that is amenable to fluorination, as the native structure does not contain a suitable position for direct labeling.

Co-crystallization Studies with Ester-Cleaving Enzymes or Mimics

To fully comprehend the molecular interactions that govern the activation of this compound, co-crystallization studies with ester-cleaving enzymes are essential. This technique provides a high-resolution, three-dimensional snapshot of the substrate bound within the active site of the enzyme, revealing the precise atomic-level contacts, bond angles, and conformational changes that facilitate catalysis.

The primary targets for these studies would be bacterial esterases, the enzymes responsible for hydrolyzing the ethyl ester and releasing the active tazobactam. Identifying and isolating these specific enzymes from clinically relevant bacteria is the first critical step. Once a candidate esterase is purified, it can be mixed with this compound and subjected to various crystallization screening conditions. A successful co-crystal structure would illuminate several key aspects of the interaction:

Binding Orientation: The exact positioning of this compound within the enzyme's active site.

Key Residues: Identification of the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the substrate.

Catalytic Mechanism: The spatial arrangement of the catalytic triad (B1167595) (typically serine, histidine, and an acidic residue) relative to the ester bond, confirming the mechanism of nucleophilic attack.

Conformational Changes: Any induced-fit changes in the enzyme or substrate upon binding.

In cases where obtaining stable co-crystals with active enzymes is challenging, enzyme mimics or inactivated enzyme variants can be employed. For example, using a catalytically inactive mutant of the esterase (e.g., by mutating the active site serine to alanine) can trap the substrate in a pre-reaction state, facilitating crystallization.

The insights gained from these structural studies are not purely academic. They provide a rational basis for the design of next-generation prodrugs with improved activation kinetics or selectivity for specific bacterial esterases.

Structural InformationImplication for Drug Design
Active site topology Design of ester prodrugs with different alkyl or aryl groups to optimize fit and hydrolysis rates.
Key binding interactions Modification of the tazobactam scaffold to enhance affinity for the esterase without compromising its β-lactamase inhibitory activity.
Enzyme-substrate contacts Development of prodrugs that are selectively cleaved by bacterial esterases over human esterases, potentially reducing off-target effects.

Integration of this compound Research into Automated Synthesis Platforms

The exploration of structure-activity relationships and the optimization of prodrug properties necessitate the synthesis of a large number of chemical analogs. Automated synthesis platforms, including flow chemistry and solid-phase synthesis, offer a powerful solution to accelerate this process. Integrating the synthesis of this compound and its derivatives into such platforms can dramatically increase research throughput and efficiency.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch synthesis. These include precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward scale-up. For the synthesis of tazobactam derivatives, a multi-step flow process could be designed to sequentially build the molecule, incorporating different ester groups or modifications to the core structure.

Solid-phase synthesis, where molecules are built upon an insoluble support, is another automated technique that could be adapted. By anchoring a tazobactam precursor to a resin, various reagents could be flowed over it to introduce chemical diversity.

A potential automated workflow could involve:

Precursor Loading: An early-stage intermediate of tazobactam is loaded into the automated system.

Parallel Synthesis: The system performs a series of parallel reactions to introduce a library of different ester functionalities (e.g., methyl, propyl, benzyl (B1604629) esters).

Purification: An integrated purification module (e.g., automated chromatography) isolates the desired products.

Analysis: Online analytical techniques (e.g., mass spectrometry) confirm the identity and purity of each synthesized compound.

Theoretical Chemical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens to investigate the reaction mechanisms and transition states involved in the hydrolysis of this compound at a level of detail that is often inaccessible through experimental methods alone. Using techniques such as Density Functional Theory (DFT), theoretical studies can model the entire reaction pathway of ester hydrolysis, from the initial binding of the substrate to an esterase to the final release of the products.

These studies can calculate the activation energies for different proposed mechanisms, helping to identify the most energetically favorable pathway. For ester hydrolysis, a key point of investigation would be the formation of the tetrahedral intermediate following the nucleophilic attack of the enzyme's serine residue on the ester's carbonyl carbon.

Key areas of investigation for theoretical studies include:

Modeling the Active Site: Creating a quantum mechanical model of the bacterial esterase's active site, including the key amino acid residues and any catalytic water molecules.

Mapping the Reaction Coordinate: Calculating the energy profile of the hydrolysis reaction to identify the transition state structures and energy barriers.

Substrate Specificity: Comparing the calculated binding energies and activation energies for a series of different tazobactam esters (e.g., methyl, ethyl, propyl) to predict which would be the most efficiently hydrolyzed.

Proton Transfer Events: Elucidating the role of the catalytic histidine in proton shuttling during the formation and collapse of the tetrahedral intermediate.

The results from these theoretical calculations can be directly compared with experimental kinetic data to validate the proposed mechanism. Furthermore, these computational models can be used as a predictive tool to screen virtual libraries of potential prodrug candidates, prioritizing those with the most favorable predicted hydrolysis kinetics for synthesis and experimental testing.

Role of this compound as a Probe for Esterase Activity in Complex Biological Matrices

The hydrolysis of this compound is contingent upon the presence of active esterases. This dependency can be leveraged to develop the molecule as a chemical probe for detecting and quantifying esterase activity in various biological contexts, such as bacterial lysates or in vitro enzymatic assays.

As a probe, this compound offers a functional readout of enzyme activity. In a typical assay, the compound would be incubated with a biological sample (e.g., a suspension of bacterial cells or a purified enzyme preparation). The rate of hydrolysis can be monitored over time by measuring the disappearance of the ester or the appearance of the product, tazobactam. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

This approach could be used to:

Screen for Esterase-Producing Bacteria: Test the ability of different bacterial strains to hydrolyze this compound, potentially identifying pathogens that are good candidates for an ester prodrug strategy.

Characterize Enzyme Kinetics: Determine the Michaelis-Menten parameters (Km and kcat) of purified bacterial esterases with this compound as the substrate.

Inhibit Esterase Activity: Use the assay to screen for inhibitors of the esterases that activate the prodrug.

Compare Bacterial vs. Human Esterase Activity: Assess the relative stability of this compound in the presence of bacterial lysates versus human cell extracts or plasma to predict its activation profile and potential for off-target hydrolysis.

By using this compound as a specific substrate, researchers can gain valuable insights into the enzymatic landscape of bacterial cells and the factors that would govern the efficacy of this prodrug approach in a therapeutic setting.

Exploration of Non-Beta-Lactamase Related Chemical Reactivity of this compound

While the primary biological role of the activated tazobactam is the inhibition of β-lactamase enzymes, the chemical structure of this compound itself possesses other reactive sites that could participate in non-β-lactamase related chemical reactions. A thorough understanding of this peripheral reactivity is crucial for a complete chemical profile of the compound.

The most significant non-enzymatic reaction is likely to be chemical hydrolysis of the ester and β-lactam rings. The stability of this compound in aqueous solutions at different pH values and temperatures is a critical parameter.

Ester Hydrolysis: The ester bond can undergo base-catalyzed or acid-catalyzed hydrolysis. The rate of this spontaneous hydrolysis needs to be quantified to understand the compound's shelf-life and its stability in physiological conditions before it reaches its target.

β-Lactam Ring Hydrolysis: The strained four-membered β-lactam ring is susceptible to nucleophilic attack, particularly by hydroxide (B78521) ions under basic conditions. Hydrolysis of this ring would inactivate the molecule's ability to inhibit β-lactamases.

Potential Reactivity Profile:

Reaction TypeConditionsPotential ProductsSignificance
Base-Catalyzed Ester Hydrolysis High pHTazobactam, Ethanol (B145695)Determines stability in basic solutions; potential for degradation if not stored properly.
Acid-Catalyzed Ester Hydrolysis Low pHTazobactam, EthanolRelevant to stability in acidic environments, such as certain cellular compartments.
β-Lactam Ring Opening High pHInactive ring-opened tazobactam esterLoss of biological activity; a key degradation pathway.
Reaction with Nucleophiles Presence of strong nucleophiles (e.g., amines, thiols)Adducts with the β-lactam ringPotential for off-target covalent modification of biological macromolecules, although likely a minor pathway compared to enzymatic reactions.

Investigating this non-target reactivity is essential for understanding potential degradation pathways, identifying impurities that may arise during storage, and ensuring that the observed biological effects are indeed due to the intended mechanism of action rather than an unforeseen chemical transformation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Tazobactam Ethyl Ester in experimental samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. Optimize the mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0–5.0) to resolve this compound from degradation products or matrix interferences. Internal standards like Tazobactam (retention time ~8–10 minutes) are preferred due to structural similarity and stability compared to clavulanic acid derivatives, which may degrade or introduce impurities .
  • Key Parameters :

ColumnMobile PhaseFlow RateDetection Wavelength
C1870:30 ACN:pH 4.5 buffer1.0 mL/min220 nm

Q. How does the solubility profile of this compound influence formulation design?

  • Methodological Answer : Solubility varies significantly across solvents:

SolventSolubility (mg/mL)
Water<1 (slightly soluble)
Methanol10–15 (slightly soluble)
DMF>50 (freely soluble)
Pre-formulation studies should prioritize dimethylformamide (DMF) for stock solutions, followed by dilution in aqueous buffers for biological assays. Precipitation risks in polar solvents require dynamic light scattering (DLS) monitoring .

Q. What synthetic routes are reported for this compound, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via esterification of Tazobactam acid using ethyl chloroformate in the presence of a base (e.g., triethylamine). Key intermediates like Benzhydryl 6,6-dihydropenicillanic acid 1-oxide (CAS: 87579-78-0) require LC-MS and NMR (¹H/¹³C) for structural validation. Impurity profiling via HPLC-DAD is critical to detect residual reactants (e.g., diphenylmethyl esters) .

Advanced Research Questions

Q. How can researchers resolve batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Variability arises from incomplete esterification or residual solvents. Implement orthogonal quality controls:

  • HPLC-PDA : Quantify esterification efficiency (target purity >98%).
  • Karl Fischer Titration : Monitor water content (<0.5% w/w).
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd <10 ppm).
    For cell-based assays, pre-test solubility in assay buffers and standardize peptide content analysis to adjust concentrations .

Q. What experimental strategies address contradictions in stability data for this compound under physiological conditions?

  • Methodological Answer : Discrepancies in hydrolysis rates (e.g., pH 7.4 vs. 6.8) require controlled degradation studies:

Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, sampling weekly for HPLC analysis.

Kinetic Modeling : Use Arrhenius equations to predict shelf-life.

Mass Spectrometry : Identify degradation products (e.g., free Tazobactam acid).
Stabilizers like cyclodextrins or lyophilization may mitigate hydrolysis .

Q. How can impurity profiles of this compound impact β-lactamase inhibition assays?

  • Methodological Answer : Trace impurities (e.g., diphenylmethyl esters from intermediates) may competitively inhibit β-lactamases, skewing IC₅₀ values. Mitigation steps:

  • SPE Purification : Use C18 cartridges to remove hydrophobic impurities.
  • Bioassay Controls : Include a "vehicle-only" group to isolate impurity effects.
  • Dose-Response Validation : Compare inhibition curves across purified vs. crude batches .

Methodological Best Practices

  • Chromatography Optimization : Adjust column temperature (25–40°C) to improve peak symmetry for this compound .
  • Statistical Design : Use factorial DOE to evaluate solvent, catalyst ratio, and reaction time impacts on synthesis yield .
  • Ethical Replication : Share raw HPLC/MS data and synthesis protocols in supplementary materials to enable replication .

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